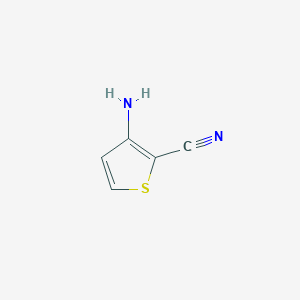

3-Aminothiophene-2-carbonitrile

Vue d'ensemble

Description

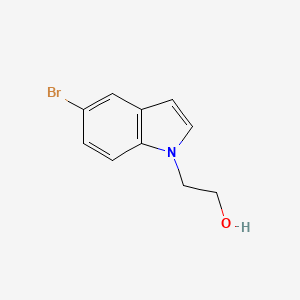

“3-Aminothiophene-2-carbonitrile” is a chemical compound with the CAS Number: 56489-05-5 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Aminothiophene-2-carbonitrile is C5H4N2S . Its average mass is 124.164 Da and its monoisotopic mass is 124.009521 Da .

Chemical Reactions Analysis

3-Aminothiophene-2-carbonitrile can participate in various chemical reactions. For instance, it can be used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

3-Aminothiophene-2-carbonitrile is a solid substance at room temperature . Its molecular weight is 125.17 .

Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-based analogs, including 3-Aminothiophene-2-carbonitrile, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives, including 3-Aminothiophene-2-carbonitrile, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules, including 3-Aminothiophene-2-carbonitrile, have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmaceutical Products

Methyl-3-aminothiophene-2-carboxylate (matc), a derivative of 3-Aminothiophene-2-carbonitrile, is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

Solvent-Free Synthesis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst was studied . This method has advantages in terms of short reaction time and facile conditions .

High-Speed Vibration Milling (HSVM)

HSVM is a mechanical technique which is widely used for the grinding of minerals into fine grain, and in the preparation or modification of inorganic solids . The application of HSVM to the Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene, has been reported .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothiophene-2-carbonitrile | |

CAS RN |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-aminothiophene-2-carbonitrile a valuable building block in organic synthesis?

A1: 3-Aminothiophene-2-carbonitrile possesses both a nucleophilic amino group and an electrophilic nitrile group, making it a versatile intermediate for constructing diverse heterocyclic compounds. For instance, it readily reacts with 2,5-dimethoxytetrahydrofuran to form a pyrrole ring, ultimately leading to the synthesis of pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines [].

Q2: How can 3-Aminothiophene-2-carbonitrile be used to synthesize thieno[3,2-d]pyrimidines?

A2: Research demonstrates a convenient approach to synthesize substituted thieno[3,2-d]pyrimidines starting from 3-aminothiophene-2-carbonitrile. The process involves reacting substituted α-acetylenic nitriles with mercaptoacetonitrile, which undergoes conjugate addition and subsequent annulation to form substituted 3-aminothiophene-2-carbonitriles. These intermediates can then be further derivatized to yield various 2,4,6-trisubstituted thieno[3,2-d]pyrimidines [].

Q3: Are there other heterocyclic systems that can be accessed using 3-Aminothiophene-2-carbonitrile as a starting material?

A3: Yes, beyond thieno[3,2-d]pyrimidines and pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, 3-aminothiophene-2-carbonitrile can be utilized to synthesize other heterocycles. A notable example is its reaction with 5-substituted cyclohexane-1,3-diones, which leads to the formation of 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives, including 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinolin-8-ols []. This highlights the versatility of this compound in accessing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)